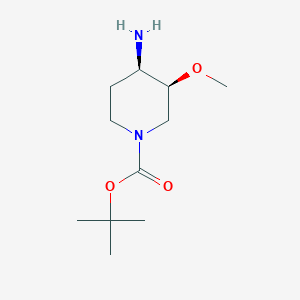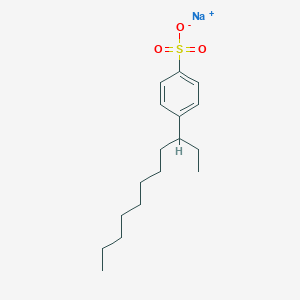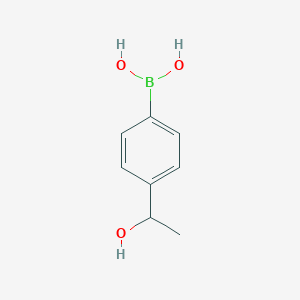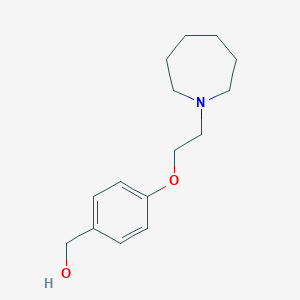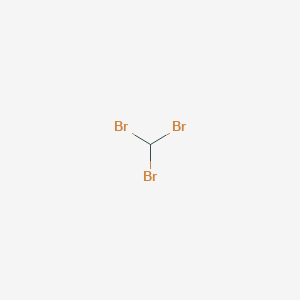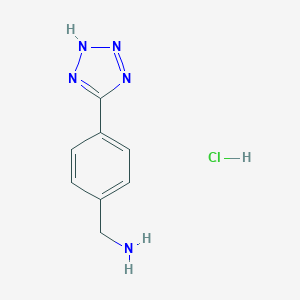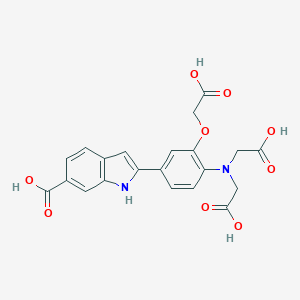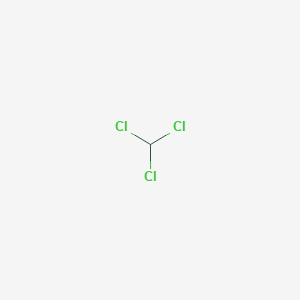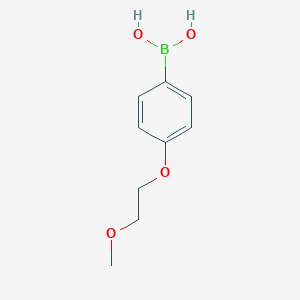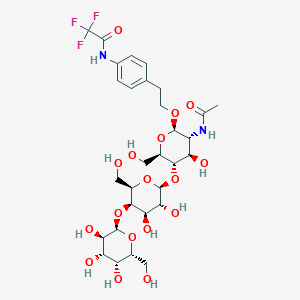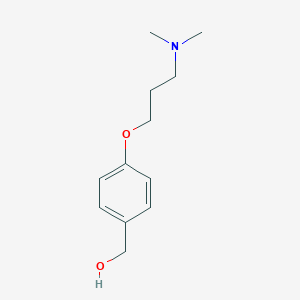
4'-Amino-7-hydroxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-Amino-7-hydroxyflavone, also known as 4,7-dihydroxyflavone (DHF), is a naturally occurring flavone compound found in various plants. DHF has been extensively studied for its potential therapeutic effects, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
DHF has been extensively studied for its potential therapeutic effects, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can enhance learning and memory. DHF has also been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
DHF exerts its effects through the activation of the TrkB receptor, a member of the neurotrophin receptor family. TrkB activation leads to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are involved in cell survival, neuroplasticity, and synaptic function.
Biochemical and Physiological Effects:
DHF has been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory. It also increases the density of dendritic spines, structures involved in synaptic transmission. DHF has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting microglial activation. Additionally, DHF has been shown to have antioxidant effects by reducing oxidative stress and increasing the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DHF has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its low toxicity. However, DHF is relatively unstable and has a short half-life, making it difficult to use in long-term experiments. Additionally, DHF has poor solubility in aqueous solutions, which can limit its use in certain experimental designs.
Direcciones Futuras
There are several future directions for DHF research. One area of interest is the development of DHF derivatives with improved stability and efficacy. Another area of interest is the investigation of DHF's potential therapeutic effects in other areas of the body, such as the cardiovascular system and the immune system. Finally, the use of DHF in combination with other drugs or therapies may enhance its therapeutic potential.
Métodos De Síntesis
DHF can be synthesized through a number of methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of DHF involves the reaction of 7-hydroxyflavone with ammonia and ammonium carbonate. The yield of this method is low and requires several steps. Alternatively, DHF can be extracted from natural sources, such as the root of the Chinese herb Scutellaria baicalensis. The extraction method is more efficient and yields a higher purity of DHF.
Propiedades
Número CAS |
132018-31-6 |
|---|---|
Nombre del producto |
4'-Amino-7-hydroxyflavone |
Fórmula molecular |
C15H11NO3 |
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H11NO3/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,17H,16H2 |
Clave InChI |
MYNFUICRGYXJID-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)N |
Sinónimos |
4H-1-Benzopyran-4-one,2-(4-aminophenyl)-7-hydroxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




